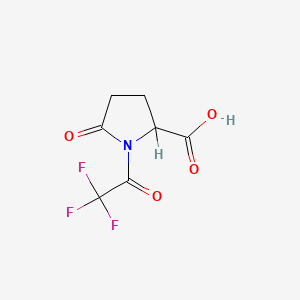

5-Oxo-1-(trifluoroacetyl)proline

CAS No.: 46383-55-5

Cat. No.: VC16975800

Molecular Formula: C7H6F3NO4

Molecular Weight: 225.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46383-55-5 |

|---|---|

| Molecular Formula | C7H6F3NO4 |

| Molecular Weight | 225.12 g/mol |

| IUPAC Name | 5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14) |

| Standard InChI Key | OACPNTTXGYKMDU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

The core structure of 5-Oxo-1-(trifluoroacetyl)proline consists of a pyrrolidine ring—a five-membered saturated heterocycle—substituted with a carboxylic acid group at the second carbon, a ketone at the fifth position, and a trifluoroacetyl group attached to the nitrogen atom. The L-stereoisomer (CAS 46383-56-6) features a specific chiral center at the second carbon, as indicated by the InChIKey OACPNTTXGYKMDU-VKHMYHEASA-N, which defines its absolute configuration . The trifluoroacetyl group introduces strong electron-withdrawing effects, significantly altering the compound’s reactivity compared to unmodified proline derivatives.

Thermodynamic and Spectroscopic Properties

Experimental data from Chemsrc indicate a density of 1.653 g/cm³ and a boiling point of 325.4°C at standard atmospheric pressure . The flash point of 150.6°C classifies it as a combustible material requiring careful handling. Computational analyses from PubChem reveal a topological polar surface area of 74.7 Ų, suggesting moderate solubility in polar solvents, and a logP value of 0.0888, reflecting a balance between hydrophilic and lipophilic characteristics . The compound’s refractive index of 1.468 provides insight into its interaction with light, relevant for spectroscopic identification methods .

Stability and Reactivity Profile

Synthesis and Industrial Production

Synthetic Pathways

While detailed proprietary synthesis methods remain undisclosed, general approaches involve the acylation of 5-oxoproline (pyroglutamic acid) with trifluoroacetic anhydride under controlled conditions. The stereospecific production of the L-isomer typically employs chiral catalysts or resolution techniques, as evidenced by the separate CAS entries for racemic and enantiopure forms . Key challenges include minimizing racemization during acylation and achieving high purity given the compound’s tendency to form stable hydrates.

Purification and Quality Control

Industrial-scale purification likely employs crystallization from ether-hexane mixtures or chromatographic methods, leveraging the compound’s moderate polarity. Quality control protocols emphasize nuclear magnetic resonance (NMR) spectroscopy for structural verification and high-performance liquid chromatography (HPLC) for enantiomeric excess determination, particularly for pharmaceutical-grade material .

Applications in Pharmaceutical and Chemical Industries

Role in Peptide Synthesis

As a protected proline derivative, 5-Oxo-1-(trifluoroacetyl)proline serves as a building block in solid-phase peptide synthesis (SPPS). The trifluoroacetyl group provides temporary protection for the amine functionality, which can be selectively removed under mild basic conditions without affecting other protective groups. This characteristic makes it particularly valuable in constructing complex peptides with multiple sensitive functional groups .

Catalytic Applications

Recent studies suggest potential as an organocatalyst in asymmetric aldol reactions, where the rigid pyrrolidine framework and electron-deficient acyl group may induce chiral environments. While specific catalytic data remain scarce, analogous trifluoroacetyl-protected amino acids have demonstrated enhanced enantioselectivity in C–C bond-forming reactions .

Specialty Chemical Uses

Market analyses identify niche applications in liquid crystal formulations and ionic liquids, where the combination of thermal stability (boiling point >325°C) and fluorinated content proves advantageous. The compound’s fluorine atoms contribute to the dielectric properties of advanced electronic materials .

Global Market Dynamics and Future Prospects

Consumption Trends and Regional Analysis

Market projection data (1997–2046) indicate steady growth in consumption at a compound annual growth rate (CAGR) of 3.8%, driven by pharmaceutical applications. Regional breakdowns show Asia-Pacific dominating production (58% market share), with significant capacity expansions in Chinese specialty chemical parks . North American demand focuses on high-purity grades for preclinical drug development, while European markets emphasize green chemistry initiatives to reduce synthetic byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume